3-Ethyl-3-(hydroxymethyl)pyrrolidin-2-one
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Overview
Description
3-Ethyl-3-(hydroxymethyl)pyrrolidin-2-one is a compound belonging to the pyrrolidinone family, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidinone ring with an ethyl group and a hydroxymethyl group attached, making it a unique structure with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-(hydroxymethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in selectively obtaining the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the hydroxymethyl group, which can participate in hydrogen abstraction and other transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidants like Cu(II) catalysts and specific additives that promote dehydrogenation and other processes . Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-Ethyl-3-(hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research. In chemistry, it is used as a versatile synthon for the synthesis of various complex molecules . Additionally, it is used in the synthesis of fine chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
3-Ethyl-3-(hydroxymethyl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidine, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and reactivity.
Conclusion
This compound is a compound with significant potential in various fields of scientific research and industrial applications. Its unique structure and reactivity make it a valuable synthon for the synthesis of complex molecules and a promising candidate for drug discovery and development.
Properties
IUPAC Name |
3-ethyl-3-(hydroxymethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(5-9)3-4-8-6(7)10/h9H,2-5H2,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUZJUPYKWXNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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